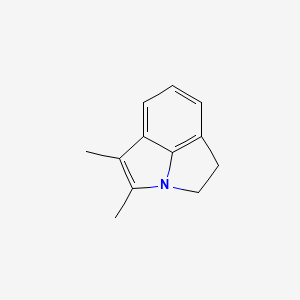
1,7-Dimethylene-2,3-dimethylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethylene-2,3-dimethylindole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, with two methyl groups and two methylene groups attached at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dimethylene-2,3-dimethylindole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . This method is advantageous due to its simplicity and high yield. Another method involves the use of aryl hydrazines, ketones, and alkyl halides in a one-pot, three-component Fischer indolisation–N-alkylation sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
1,7-Dimethylene-2,3-dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-diones.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
科学的研究の応用
1,7-Dimethylene-2,3-dimethylindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,7-Dimethylene-2,3-dimethylindole involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 1,7-Trimethylene-2,3-dimethylindole
- 1,3,5-Trimethylindole
- 2,3-Dimethylindole
Uniqueness
1,7-Dimethylene-2,3-dimethylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
31401-55-5 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
2,3-dimethyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraene |
InChI |
InChI=1S/C12H13N/c1-8-9(2)13-7-6-10-4-3-5-11(8)12(10)13/h3-5H,6-7H2,1-2H3 |
InChIキー |
HMDZEAHDWNDDRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2CCC3=C2C1=CC=C3)C |
溶解性 |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


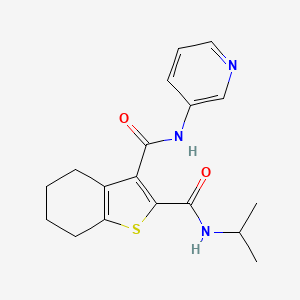
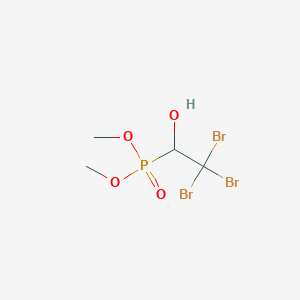
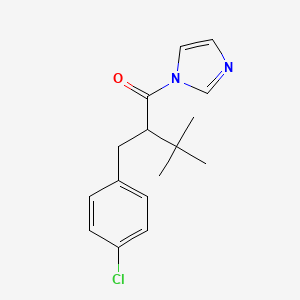

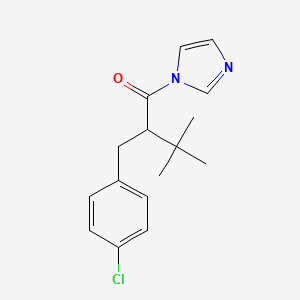
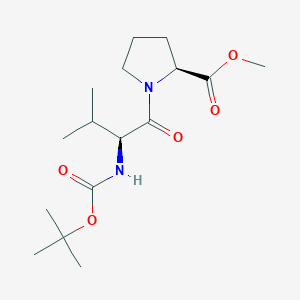
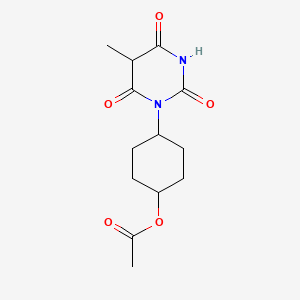
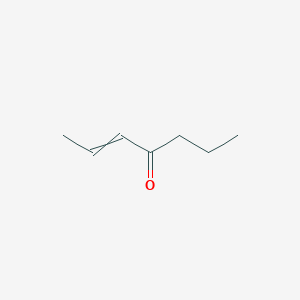
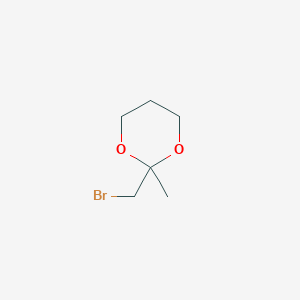
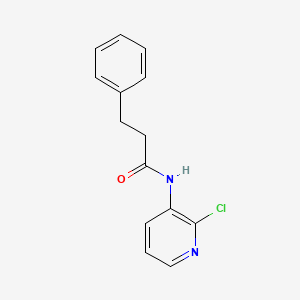

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)

